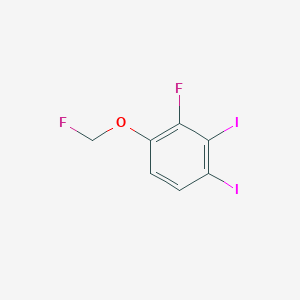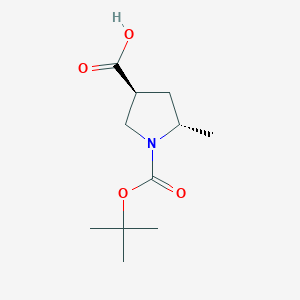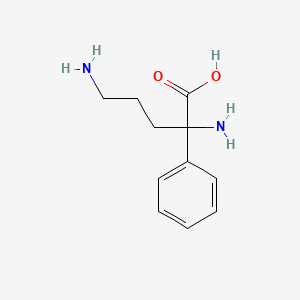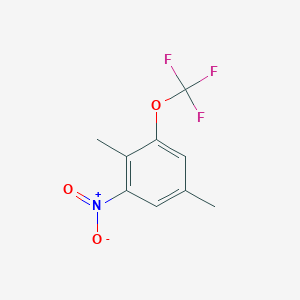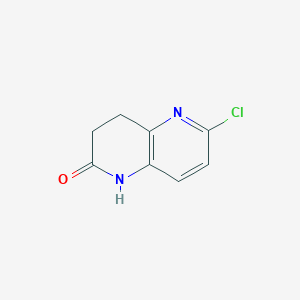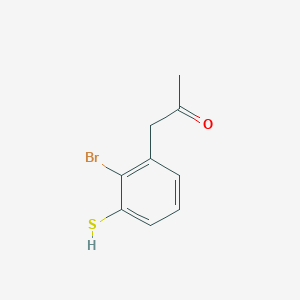
1-(2-Bromo-3-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS It is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-3-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl derivative that contains the necessary functional groups.
Bromination: The phenyl derivative undergoes bromination to introduce the bromine atom at the desired position.
Mercapto Group Introduction: The mercapto group is introduced through a thiolation reaction, where a thiol reagent is used.
Propanone Attachment: The final step involves the attachment of the propanone moiety through a condensation reaction.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Condensation: The propanone moiety can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The propanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Chloro-3-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(2-Bromo-3-hydroxyphenyl)propan-2-one:
1-(2-Bromo-3-aminophenyl)propan-2-one: Features an amino group, which can lead to different biological activities and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C9H9BrOS |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
1-(2-bromo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
LFSRSPCIGPIVHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



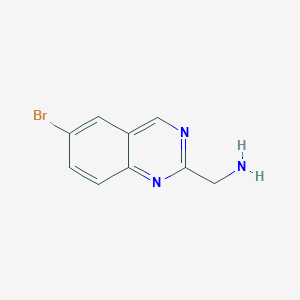

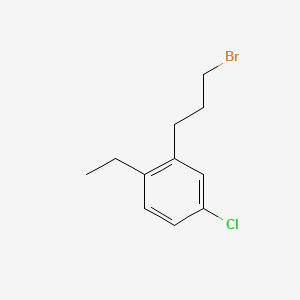

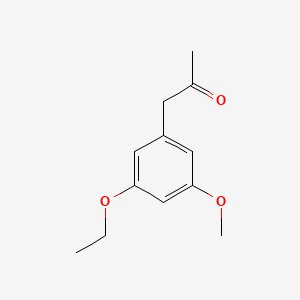

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
